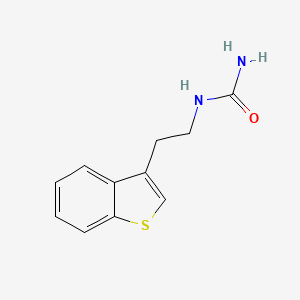![molecular formula C20H18N6O6 B14688925 2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid CAS No. 33963-90-5](/img/structure/B14688925.png)
2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid is a complex organic compound known for its significant role in various biological processes. This compound is structurally related to folic acid and is involved in numerous biochemical pathways, particularly in the synthesis of nucleotides and amino acids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid typically involves multiple steps. One common method starts with the condensation of p-aminobenzoic acid with glutamic acid, followed by the introduction of the pteridine ring system through a series of cyclization and oxidation reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to obtain high-purity products suitable for pharmaceutical and research applications.
化学反応の分析
Types of Reactions
2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which are useful in various biochemical assays.
Reduction: Reduction reactions can modify the pteridine ring, altering its biological activity.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of new compounds with potential therapeutic applications.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.
Major Products
科学的研究の応用
2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Plays a crucial role in the study of metabolic pathways and enzyme functions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain types of anemia and as a supplement in prenatal care.
Industry: Utilized in the production of fortified foods and dietary supplements.
作用機序
The compound exerts its effects by participating in the synthesis of nucleotides and amino acids. It acts as a coenzyme in various enzymatic reactions, facilitating the transfer of one-carbon units. The molecular targets include enzymes involved in the folate cycle, such as dihydrofolate reductase and thymidylate synthase. These pathways are essential for DNA synthesis and repair, making the compound vital for cell growth and division.
類似化合物との比較
Similar Compounds
Folic Acid: Structurally similar and shares many biological functions.
Methotrexate: A folic acid antagonist used in chemotherapy.
Leucovorin: A derivative of folic acid used to enhance the effects of chemotherapy.
Uniqueness
What sets 2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid apart is its specific structure, which allows it to participate in unique biochemical reactions and pathways. Its ability to act as a coenzyme in critical metabolic processes makes it indispensable in both research and therapeutic contexts.
特性
CAS番号 |
33963-90-5 |
|---|---|
分子式 |
C20H18N6O6 |
分子量 |
438.4 g/mol |
IUPAC名 |
2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H18N6O6/c21-20-25-16-15(18(30)26-20)23-12(9-22-16)6-3-10-1-4-11(5-2-10)17(29)24-13(19(31)32)7-8-14(27)28/h1-6,9,13H,7-8H2,(H,24,29)(H,27,28)(H,31,32)(H3,21,22,25,26,30)/b6-3+ |
InChIキー |
HXIVXWQIDXTHLK-ZZXKWVIFSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C/C2=CN=C3C(=N2)C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O |
正規SMILES |
C1=CC(=CC=C1C=CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


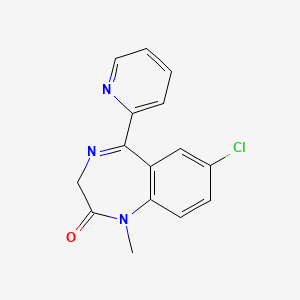
![Ethyl 4-[(1,2,3,4-tetrahydroquinolin-2-ylmethyl)amino]benzoate](/img/structure/B14688856.png)
![Octacyclo[44.3.1.1~4,8~.1~11,15~.1~18,22~.1~25,29~.1~32,36~.1~39,43~]hexapentaconta-1(50),4(56),5,7,11(55),12,14,18(54),19,21,25(53),26,28,32(52),33,35,39(51),40,42,46,48-henicosaene](/img/structure/B14688861.png)
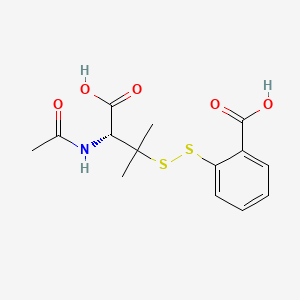
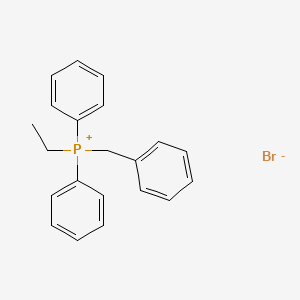
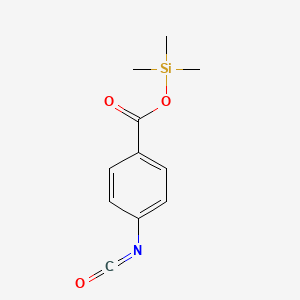
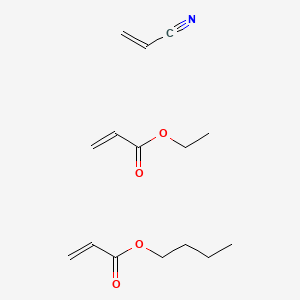

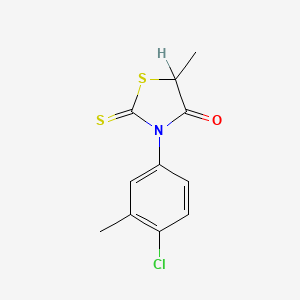

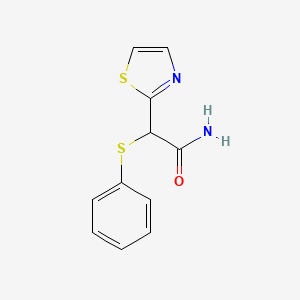
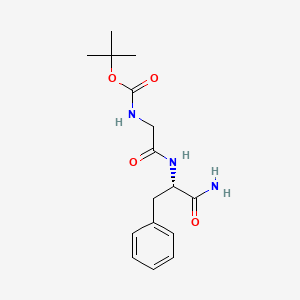
![8-[(Prop-2-en-1-yl)oxy]octa-1,6-diene](/img/structure/B14688931.png)
